![molecular formula C10H17Cl2N5 B13547391 2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine dihydrochloride](/img/structure/B13547391.png)
2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine dihydrochloride is a chemical compound that belongs to the class of imidazopyridines. This compound is characterized by its unique structure, which includes an imidazo[4,5-b]pyridine core with an aminobutyl side chain. It is commonly used in various scientific research applications due to its potential biological activities and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine dihydrochloride typically involves the cyclocondensation of 2,3-diaminopyridines with ethyl cyanoacetate at high temperatures . This reaction is monitored by UV-Vis spectroscopy, and the products are isolated in moderate to high yields (42-83%).
Industrial Production Methods
Industrial production methods for this compound may involve microwave-assisted synthesis, which has been shown to be efficient for similar compounds. For example, a solution of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine in the presence of copper iodide in dry pyridine can be heated under microwave irradiation at 115°C for 30 minutes .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit DNA-dependent protein kinase, which plays a crucial role in the repair of radiation-induced DNA double-strand breaks . This inhibition sensitizes tumors to radiation therapy, making it a potential radiosensitizer for cancer treatment.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Known for its presence in cooked meats and potential carcinogenicity.
Thiazolo[4,5-b]pyridines: Exhibits various biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.
Uniqueness
2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine dihydrochloride is unique due to its specific structure and the presence of an aminobutyl side chain, which may contribute to its distinct biological activities and chemical properties. Its potential as a kinase inhibitor and radiosensitizer further distinguishes it from other similar compounds.
Eigenschaften
Molekularformel |
C10H17Cl2N5 |
|---|---|
Molekulargewicht |
278.18 g/mol |
IUPAC-Name |
2-(4-aminobutyl)-1H-imidazo[4,5-b]pyridin-5-amine;dihydrochloride |
InChI |
InChI=1S/C10H15N5.2ClH/c11-6-2-1-3-9-13-7-4-5-8(12)14-10(7)15-9;;/h4-5H,1-3,6,11H2,(H3,12,13,14,15);2*1H |
InChI-Schlüssel |
JFTPDYJVFNSHIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC2=C1NC(=N2)CCCCN)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



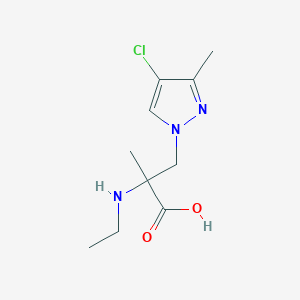
![Pyrazolo[1,5-a]pyrimidine-2-methanol](/img/structure/B13547319.png)
![tert-butyl N-[6-(aminooxy)hexyl]carbamate](/img/structure/B13547325.png)
methyl}prop-2-enamide](/img/structure/B13547329.png)
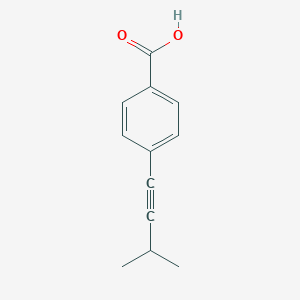
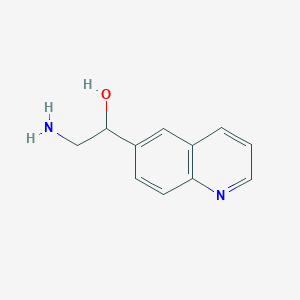
![Tert-butyl 3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidine-1-carboxylate](/img/structure/B13547355.png)
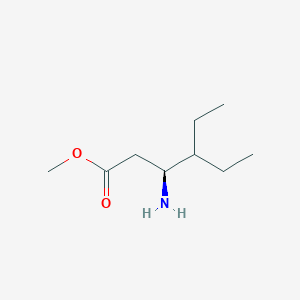
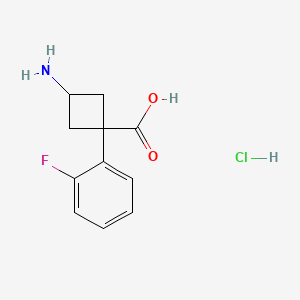
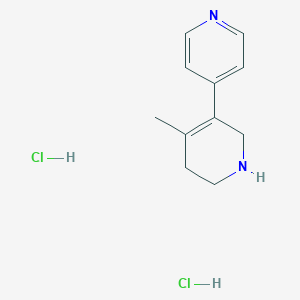
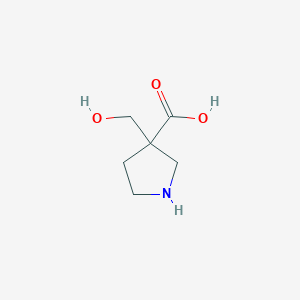
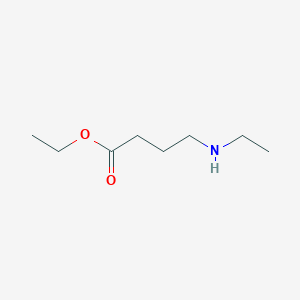
methyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B13547382.png)
